N-(3-Chlorophenyl)-N'-(2,4-dichlorobenzoyl)urea
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Overview
Description
N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products are the substituted derivatives of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea.
Hydrolysis: The major products are 3-chloroaniline, 2,4-dichlorobenzoic acid, and urea.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea can be compared with other urea derivatives such as:
- N-Phenyl-N’-(2,4-dichlorobenzoyl)urea
- N-(3-Chlorophenyl)-N’-(benzoyl)urea
- N-(3-Chlorophenyl)-N’-(2,4-difluorobenzoyl)urea
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications
Properties
CAS No. |
853317-46-1 |
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Molecular Formula |
C14H9Cl3N2O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
2,4-dichloro-N-[(3-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-8-2-1-3-10(6-8)18-14(21)19-13(20)11-5-4-9(16)7-12(11)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
LQTOSRQPCZAKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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